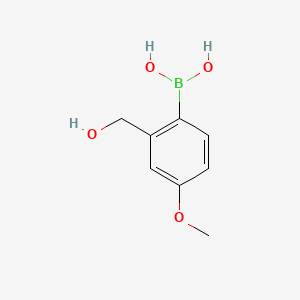

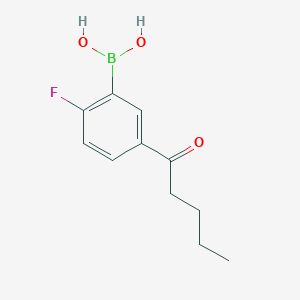

(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid

Vue d'ensemble

Description

“(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They are used in the preparation of benzooxaborolol compounds and have applications in agricultural fungicides .

Molecular Structure Analysis

The molecular structure of boronic acids is unique and versatile. In organic chemistry, boronic acid is the most commonly studied boron compound .

Chemical Reactions Analysis

Boronic acids react with 1,2-diols through a reversible covalent condensation pathway . The kinetics of these reactions are dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their pKa values. The necessity to use pHs above their pKa’s to induce complexation, and the fact that the pKa’s change in the presence of diols, are important factors in their reactivity .

Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid”, focusing on unique applications:

Electrochemical Sensing

This compound is used as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells. This application is crucial for studying cellular processes and oxidative stress .

Chemical Vapor Deposition (CVD)

It serves in the CVD of graphene with in-situ phosphorous or boron doping. This is significant for the development of advanced materials with tailored properties .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, it plays a role in constructing complex molecules for various chemical studies and applications .

Biologically Active Compounds Synthesis

It’s involved in synthesizing biologically active compounds such as Imidazo[4,5-b]pyrazin-2-ones, which are used as mTOR kinase inhibitors, and HIV protease inhibitors with activity against resistant viruses .

Suzuki–Miyaura Cross-Coupling

This compound may be used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction known for its mild conditions and functional group tolerance .

Hydrolysis Studies

The susceptibility of phenylboronic pinacol esters to hydrolysis can be studied using this compound, providing insights into reaction kinetics influenced by substituents in the aromatic ring and pH levels .

Safety and Hazards

Boronic acids should be handled with care. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

The future of boronic acid research looks promising. The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules is being investigated . This approach paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .

Propriétés

IUPAC Name |

[2-(hydroxymethyl)-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHODEXNNTMLXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675318 | |

| Record name | [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid | |

CAS RN |

762263-92-3 | |

| Record name | [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)

![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)

![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)

![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)